4-(4-Phenoxybenzoyl)quinoline; 97%

Descripción general

Descripción

Molecular Structure Analysis

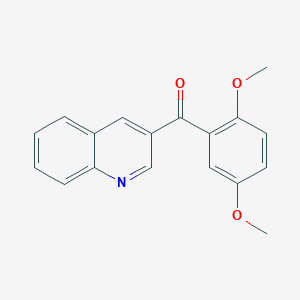

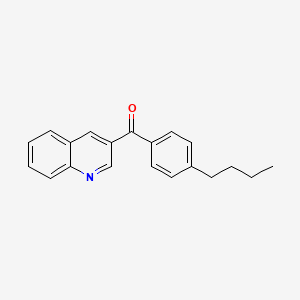

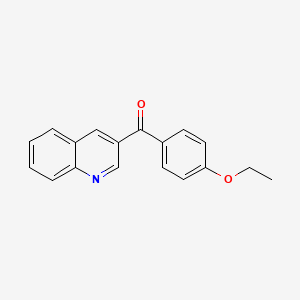

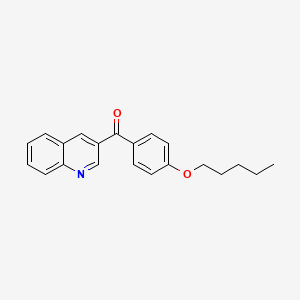

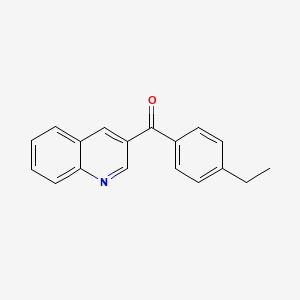

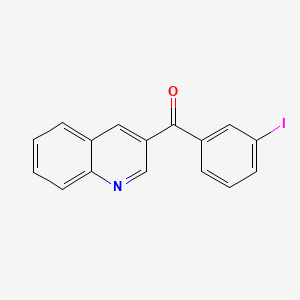

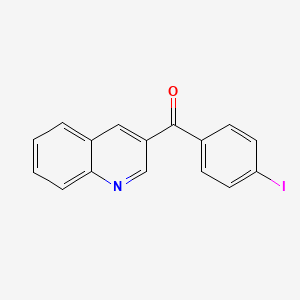

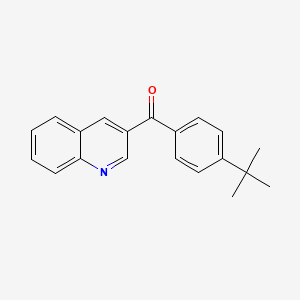

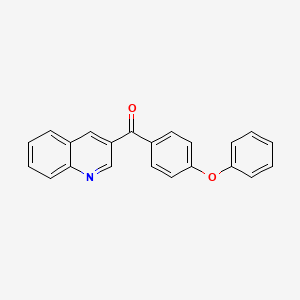

The molecular structure of “4-(4-Phenoxybenzoyl)quinoline; 97%” consists of a quinoline core with a phenoxybenzoyl group attached. The InChI code for this compound is 1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Phenoxybenzoyl)quinoline; 97%” include a molecular weight of 325.4 g/mol. The predicted boiling point is 507.7±30.0 °C, and the predicted density is 1.225±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives, including 3-(4-Phenoxybenzoyl)quinoline, have been identified as having significant potential in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some quinoline compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, they may also interfere with DNA replication and repair mechanisms, making them effective in targeting rapidly dividing cancer cells.

Antioxidant Properties

These compounds exhibit antioxidant properties by neutralizing free radicals and reactive oxygen species (ROS), which can cause oxidative stress leading to cellular damage. This activity is particularly beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Anti-Inflammatory Uses

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). They can be used to develop medications for chronic inflammatory diseases such as arthritis .

Antimalarial Applications

Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most well-known examples. These compounds can inhibit the growth and reproduction of Plasmodium parasites, which are responsible for malaria .

Anti-SARS-CoV-2 Potential

Recent studies have explored the use of quinoline derivatives as potential treatments for COVID-19. Their mechanism may involve inhibiting the entry of the virus into cells or disrupting the replication of the viral RNA .

Antituberculosis Activity

Tuberculosis (TB) remains a significant global health challenge, and quinoline derivatives offer a promising avenue for new TB therapies. They can act against Mycobacterium tuberculosis by inhibiting essential bacterial enzymes or disrupting cell wall synthesis .

Antimicrobial Effects

Beyond TB, quinoline compounds have broader antimicrobial effects, being effective against a variety of bacteria and fungi. This makes them valuable in the development of new antibiotics in an era of increasing antibiotic resistance .

Cardiovascular Benefits

Some quinoline derivatives have shown cardiovascular benefits by affecting ion channels and receptors within the cardiovascular system. They could potentially be used to treat arrhythmias and other heart conditions .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinolines and quinolones, which share a similar structure, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines and quinolones generally act by inhibiting bacterial dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication, thus inhibiting bacterial growth .

Biochemical Pathways

Quinolines and quinolones are known to interfere with dna replication in bacteria, affecting the integrity of the bacterial genome and leading to cell death .

Pharmacokinetics

Quinolones, a related class of compounds, are known to have good oral bioavailability and are widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring, and their elimination half-lives vary

Result of Action

As a quinoline derivative, it may share similar effects with other quinolines and quinolones, which include antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Action Environment

Factors such as ph and concentration are known to affect the activity of quinolones

Propiedades

IUPAC Name |

(4-phenoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUHYWAJBXEUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279667 | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenoxybenzoyl)quinoline | |

CAS RN |

1187168-35-9 | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.